molecular formula C7H7NO3 B3021448 Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 67383-31-7

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B3021448
CAS RN: 67383-31-7
M. Wt: 153.14 g/mol
InChI Key: SILBTMNCGYLTOK-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a chemical compound with the molecular formula C7H7NO3 . It is also known by other names such as “methyl 2-hydroxynicotinate” and "methyl 2-oxo-1,2-dihydropyridine-3-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) attached to a carboxylate group (COO-) and an oxo group (=O) at the 2-position . The molecular weight of the compound is 153.14 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate” is a solid at room temperature . It has a molecular weight of 153.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass is 153.042593085 g/mol .

Scientific Research Applications

Synthesis and Reactions

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate has been explored in various chemical reactions. For example, Kappe and Roschger (1989) investigated its use in the synthesis of Biginelli-compounds, leading to the formation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. They also explored its involvement in Dimroth-like rearrangements and Friedl-Crafts acylations (Kappe & Roschger, 1989).

Methylation Studies

Ukrainets et al. (2015) studied the methylation of the pyridine moiety in the molecule, focusing on its impact on the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).

Cardiotonic Agents

Research by Fossa et al. (1997) included the synthesis of 6-substituted 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles, evaluating their potential as cardiotonic agents through their interaction with cAMP-specific PDE (PDE III) (Fossa et al., 1997).

Efficient One-Pot Synthesis

Wang et al. (2005) described an efficient one-pot synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylate derivatives, demonstrating the potential of this compound in various chemical syntheses (Wang et al., 2005).

Hypoglycemic Agents

Youngdale and Oglia (1985) investigated derivatives of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate as hypoglycemic agents, providing insights into their mechanism of action and potency (Youngdale & Oglia, 1985).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBTMNCGYLTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906037
Record name Methyl 2-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

CAS RN

10128-91-3
Record name Methyl 2-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-nicotinic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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